Product packaging for europium(2+);carbonate(Cat. No.:CAS No. 5772-74-7)

europium(2+);carbonate

Cat. No.: B1596016
CAS No.: 5772-74-7
M. Wt: 211.97 g/mol
InChI Key: SULCVUWEGVSCPF-UHFFFAOYSA-L
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Description

Significance of Divalent Lanthanide Carbonates in Contemporary Chemical Science

Divalent lanthanide compounds are of significant interest in modern chemistry primarily due to their potent reducing capabilities. acs.org The accessibility of the +2 oxidation state in elements like europium, ytterbium, and samarium makes their compounds valuable as chemoselective reducing agents in complex chemical syntheses. acs.orgrsc.org

The carbonate anion (CO₃²⁻) introduces specific properties when combined with a divalent lanthanide. Carbonates of rare earth elements are studied for their structural properties and potential applications in materials science. mdpi.com For instance, the incorporation of europium into a calcium carbonate lattice (Europium-Doped Calcium Carbonate) has been explored for applications in sonodynamic therapy, where the material can generate reactive oxygen species. nih.govfrontiersin.org This suggests that the intrinsic properties of the divalent europium ion within a carbonate framework can be harnessed for functional materials. While research on pure europium(II) carbonate is not as extensive, its study is crucial for understanding the fundamental interactions between the soft Eu²⁺ cation and the hard carbonate anion, which can inform the design of novel materials with specific electronic and chemical properties.

Historical Context of Europium(II) Chemistry and its Carbonate Analogues

The history of europium chemistry began with its discovery, which is generally credited to the French chemist Eugène-Anatole Demarçay. In 1896, he suspected that samples of samarium were contaminated with an unknown element, and by 1901, he had isolated it and named it after the continent of Europe. wikipedia.orgnih.govbriandcolwell.com

For much of the 20th century, research focused on the more stable trivalent europium. However, the unique stability of the Eu²⁺ ion, owing to its half-filled 4f⁷ electron shell, spurred interest in its coordination chemistry. doubtnut.comnih.gov The development of synthetic routes to discrete Eu²⁺-containing complexes began to accelerate in the 1960s. nih.govwayne.edu

The synthesis of europium(II) carbonate itself is a straightforward precipitation reaction. One documented method involves reacting an aqueous solution of europium(II) sulfate (B86663) with sodium carbonate, leading to the precipitation of europium(II) carbonate hydrate (B1144303). wikipedia.org This synthesis is analogous to the preparation of other simple inorganic salts and provides a direct pathway to obtaining this specific compound for further study.

Synthesis of Europium(II) Carbonate
Reactants Europium(II) sulfate (EuSO₄), Sodium Carbonate (Na₂CO₃)
Reaction EuSO₄ + Na₂CO₃ + xH₂O → EuCO₃·xH₂O↓ + Na₂SO₄
Product Europium(II) carbonate hydrate
Data derived from known synthesis reactions. wikipedia.org

Unique Redox Characteristics and Stability Considerations of Europium(II) in Carbonate Systems

The most defining characteristic of europium(II) is its redox behavior. Among all the lanthanides, the Eu³⁺/Eu²⁺ couple has one of the least negative reduction potentials, making Eu²⁺ the most stable divalent lanthanide ion in aqueous solution. nih.govvpscience.org This stability is attributed to the half-filled 4f⁷ electronic configuration of Eu²⁺, which minimizes electron-electron repulsion and maximizes exchange energy. doubtnut.comnih.gov

Despite being the most stable of the divalent lanthanides, Eu²⁺ is still a reducing agent and has a propensity to oxidize to Eu³⁺, especially in aqueous environments under atmospheric conditions [Eu⁰(Eu³⁺/Eu²⁺) = -0.35 V vs. NHE]. nih.govwayne.edu The stability of Eu²⁺ is highly dependent on its coordination environment. Research has shown that encapsulating the Eu²⁺ ion within macrocyclic ligands, such as cryptands, can dramatically enhance its oxidative stability in water by shielding it from oxidizing agents. nih.govacs.org

Property Europium(II) Ion (Eu²⁺) Europium(III) Ion (Eu³⁺)
Electronic Configuration [Xe] 4f⁷[Xe] 4f⁶
Stability Relatively stable due to half-filled f-orbitalGenerally more stable oxidation state
Redox Nature Reducing agentOxidizing agent
Ionic Radius (approx.) 1.25 Å1.07 Å
Comparative properties of Europium ions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CEuO3 B1596016 europium(2+);carbonate CAS No. 5772-74-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5772-74-7

Molecular Formula

CEuO3

Molecular Weight

211.97 g/mol

IUPAC Name

europium(2+);carbonate

InChI

InChI=1S/CH2O3.Eu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

SULCVUWEGVSCPF-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[Eu+2]

Canonical SMILES

C(=O)([O-])[O-].[Eu+2]

Other CAS No.

5772-74-7

Origin of Product

United States

Synthetic Methodologies and Controlled Preparation of Europium Ii Carbonate Materials

Aqueous Precipitation Routes

Aqueous precipitation represents a common and direct approach to synthesizing europium(II) carbonate. These methods involve the reaction of soluble europium(II) precursors with a source of carbonate ions in an aqueous medium, leading to the formation of an insoluble EuCO₃ precipitate.

A straightforward method for preparing europium(II) carbonate involves the direct reaction of a soluble europium(II) salt with an alkali metal carbonate. wikipedia.org One documented synthesis route uses europium(II) sulfate (B86663) (EuSO₄) as the precursor, which is reacted with a solution of sodium carbonate (Na₂CO₃). wikipedia.org This co-precipitation method results in the formation of hydrated europium(II) carbonate (EuCO₃·xH₂O). wikipedia.orgevitachem.com The process relies on the low solubility of europium(II) carbonate in water.

The general reaction is as follows: EuSO₄ + Na₂CO₃ + xH₂O → EuCO₃·xH₂O↓ + Na₂SO₄ wikipedia.org

Heating the solution can be employed to facilitate the precipitation process and influence the crystallinity of the resulting product.

While direct precipitation with carbon dioxide-saturated solutions is more commonly documented for producing europium(III) carbonate, this precursor is essential for subsequent reductive syntheses to obtain the Eu(II) state. wikipedia.org In this method, a solution of a soluble europium(III) salt, such as europium(III) chloride, is treated with an ammonium (B1175870) carbonate solution that has been saturated with carbon dioxide. wikipedia.org This technique provides a controlled source of carbonate ions, leading to the precipitation of europium(III) carbonate. wikipedia.org The concentration of the ammonium bicarbonate solution is a critical parameter, as higher concentrations can improve the yield of the precipitated carbonate. google.com

This Eu(III) carbonate can then be isolated and used as the starting material in solid-state reduction methods to form europium(II) carbonate. researchgate.netjst.go.jp

Solid-State and Thermal Decomposition Pathways

Solid-state and thermal methods provide alternative routes to europium(II) carbonate, often involving high-temperature treatment of precursors. These pathways can yield materials with different characteristics compared to those produced by aqueous precipitation.

The thermal decomposition of organometallic compounds, particularly acetates, can serve as a route to carbonate species. While the thermal decomposition of pure europium(III) acetate (B1210297) typically yields europium(III) oxycarbonates (Eu₂O₂CO₃) as intermediates before forming europium(III) oxide at higher temperatures, specific conditions can facilitate the formation of the Eu(II) state. researchgate.netwikipedia.org

Research into the reductive decomposition of europium acetate has shown that europium can be reduced from the Eu³⁺ to the Eu²⁺ state within a specific temperature range of 200–300 °C. researchgate.net This process can form europium(II) acetate as an intermediate, which upon further decomposition can lead to the formation of europium(II) carbonate or mixed carbonate species. researchgate.net

A key pathway to obtaining europium(II) carbonate is through the chemical reduction of a stable europium(III) precursor. This can be achieved via a solid-state reaction at elevated temperatures. One effective method involves heating a mixture of a europium(III)-containing carbonate with a reducing agent like ammonium chloride (NH₄Cl). researchgate.netjst.go.jp

For instance, Eu³⁺-doped vaterite (a polymorph of calcium carbonate) can be reduced to create Eu²⁺-doped vaterite. researchgate.netjst.go.jp This process demonstrates the feasibility of reducing the europium ion within a carbonate lattice. The synthesis of pure europium(II) carbonate can be extrapolated from this, starting with pure europium(III) carbonate.

Optimal conditions for the reduction of Eu³⁺ in a vaterite matrix to Eu²⁺ have been identified as heating at 350°C for 50 minutes with an addition of 10 mass% of ammonium chloride. jst.go.jp

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of inorganic materials to reduce environmental impact. For europium carbonate and related materials, this involves using environmentally benign solvents, lower temperatures, and energy-efficient processes.

An eco-friendly method has been developed for synthesizing europium-doped calcium carbonate at room temperature, which avoids the use of organic solvents. frontiersin.orgnih.gov This aqueous-based route involves the slow, controlled addition of a sodium carbonate solution to a solution containing calcium and europium nitrates. frontiersin.orgnih.gov This approach is notable for its mild conditions and formation of the desired product without high-temperature calcination steps.

Another advanced and environmentally friendly approach for creating the precursor material involves reacting a suspension of europium(III) oxide in water with supercritical carbon dioxide (scCO₂). wikipedia.org This method eliminates the need for other reagents and solvents, as the scCO₂ dissolves in water to form carbonic acid, which then reacts with the oxide.

Supercritical Carbon Dioxide Reactions for Europium(II) Carbonate Formation

The use of supercritical carbon dioxide (scCO₂) has been explored as a rapid and high-yield method for the synthesis of rare earth carbonates. google.com This technique leverages the unique properties of CO₂ above its critical temperature (31°C) and pressure (72.9 atmospheres), where it acts as both a reactant and a solvent. google.com Research has demonstrated the successful synthesis of trivalent europium(III) carbonate (Eu₂(CO₃)₃) by reacting an aqueous suspension of europium(III) oxide (Eu₂O₃) with supercritical CO₂. google.comwikipedia.org This process has been shown to achieve high yields, with reports of up to 95% conversion to the normal carbonate. google.com

The reaction conditions, such as temperature and pressure, are critical parameters that influence the yield of the carbonate product. google.com For instance, in the synthesis of neodymium carbonate, a related lanthanide, increasing the temperature above the supercritical point of 40°C at a constant pressure was found to decrease the yield. google.com

Table 1: Conditions for Trivalent Lanthanide Carbonate Synthesis via Supercritical CO₂ google.com
ParameterConditionNotes
ReactantsRare Earth Oxide (e.g., Eu₂O₃), H₂O, CO₂Aqueous suspension of the oxide is used.
TemperatureAbove ~31°C (e.g., 40°C)Yield may decrease at higher temperatures.
PressureAbove ~72.9 atm (e.g., 100 atm)Pressure can be varied to optimize the reaction.
Reaction Time~1 hourThe process is noted for its rapidity.
YieldCan exceed 95%Demonstrates high efficiency of the method.

While this method is well-documented for trivalent lanthanide carbonates, its direct application for the synthesis of pure europium(II) carbonate from a Eu(II) precursor has not been extensively reported in the reviewed literature. The highly oxidative environment that can be created by impurities in the CO₂ stream and the inherent instability of Eu(II) pose significant challenges that would need to be addressed for such a synthesis.

Electrochemical Synthesis Methods for Europium(II) Carbonate Complexes

A viable pathway begins with the electrochemical reduction of an aqueous europium(III) salt solution. wikipedia.org For example, a europium(III) sulfate solution can be subjected to electrolysis using a mercury cathode to produce europium(II) sulfate. wikipedia.org Bulk electrolysis is a suitable technique for this reduction on an isolable scale, where a sufficiently negative potential is applied to convert Eu(III) to Eu(II) in an oxygen-free solvent under an inert atmosphere. frontiersin.org

Once the europium(II) sulfate solution is obtained, the second step involves a precipitation reaction. By reacting the aqueous Eu(II) sulfate with a solution of sodium carbonate (Na₂CO₃), the insoluble europium(II) carbonate (EuCO₃) precipitates out of the solution, as described by the following reaction:

EuSO₄ + Na₂CO₃ + xH₂O → EuCO₃·xH₂O + Na₂SO₄ wikipedia.org

This two-step synthesis effectively uncouples the challenging reduction step from the carbonate formation, allowing for greater control over the final product. The transient formation of Eu(II) complexes can also be studied using techniques like cyclic voltammetry to understand the reduction and oxidation potentials before attempting synthesis on a larger scale. frontiersin.org

Methodological Innovations for Oxidation State Integrity During Synthesis

The primary challenge in any synthesis of Eu(II) compounds is preventing the oxidation to the more stable Eu(III) state. echemi.com A key innovation to enhance the oxidative stability of aqueous Eu(II) involves the use of specialized chelating ligands, particularly macrocyclic cryptands. nih.gov These ligands encapsulate the metal ion, and their structural and electronic properties can be tailored to preferentially stabilize the larger, more electron-rich Eu(II) ion (ionic radius ~1.25 Å) over the smaller Eu(III) ion (ionic radius ~1.07 Å). nih.gov

The stabilization is achieved through several principles of coordination chemistry:

Size Matching: The cavity of the cryptand ligand can be designed to better match the size of the Eu(II) ion. nih.gov

Steric Hindrance: Increasing the steric bulk of the ligand can physically shield the encapsulated Eu(II) ion from oxidizing agents. nih.gov

Electronic Effects: Modifying the ligand framework, for example by incorporating phenyl rings, can alter the Lewis basicity and electronic environment, further stabilizing the Eu(II) state. nih.gov

The effectiveness of these modifications can be quantified electrochemically by measuring the anodic peak potential (Eₚₐ), where a more positive potential indicates greater resistance to oxidation. Studies on various modified cryptands have demonstrated a dramatic increase in the oxidative stability of the resulting Eu(II) complexes. nih.gov

Table 2: Oxidative Stabilization of Eu(II) by Modified Cryptand Ligands in Aqueous Solution nih.gov
Eu(II) ComplexModificationAnodic Peak Potential (Eₚₐ vs Fc/Fc⁺) in mVOxidative Stability Increase (vs. Unmodified Cryptand 1-Eu) in mV
1-EuUnmodified Cryptand-902 ± 2-
2-EuIncreased Steric Bulk-842 ± 5+60
3-EuOne Phenyl Ring-774 ± 4+128

Beyond ligand design, controlling the synthesis environment is crucial. Performing reactions under strictly reductive or inert atmospheres (e.g., H₂/N₂ mixture or N₂) can help maintain the integrity of the Eu(II) oxidation state by minimizing contact with atmospheric oxygen. rsc.org The choice of flux in solid-state reactions can also influence the Eu²⁺/Eu³⁺ ratio, acting as a charge-compensating agent that can stabilize one oxidation state over the other. rsc.org These methodological innovations are critical for the successful synthesis of well-defined europium(II) carbonate materials.

Advanced Spectroscopic and Structural Characterization of Europium Ii Carbonate

Crystallographic Investigations

Crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms within the solid-state lattice of europium(II) carbonate.

X-ray diffraction (XRD) is the primary technique for determining the phase and crystal structure of EuCO₃. Studies have established that europium(II) carbonate is a crystalline solid that is isostructural with the mineral aragonite (CaCO₃). researchgate.netniscpr.res.in This indicates that EuCO₃ adopts an orthorhombic crystal system, which is characterized by three unequal crystallographic axes at right angles to each other.

The specific space group for europium(II) carbonate has been identified as Pmcn (No. 62) or its standard setting Pnma. researchgate.net This space group defines the symmetry elements present in the unit cell. The lattice parameters, which define the dimensions of the unit cell, have been determined from XRD data. These parameters are crucial for a complete structural description of the compound.

Table 1: Crystallographic Data for Europium(II) Carbonate (EuCO₃)
ParameterValueSource
Crystal SystemOrthorhombic researchgate.netaps.org
Space GroupPmcn (No. 62) / Pnma researchgate.netmdpi.com
Lattice Parameter (a)5.174 Å mdpi.com
Lattice Parameter (b)8.500 Å mdpi.com
Lattice Parameter (c)6.072 Å mdpi.com
Structural TypeAragonite researchgate.net

While conventional XRD provides fundamental structural data, high-resolution synchrotron XRD and neutron diffraction are powerful techniques for probing more subtle structural details. Synchrotron radiation, with its high intensity and resolution, can detect minute structural changes, lattice strain, or weak superlattice reflections that might be missed with laboratory X-ray sources. chemrxiv.orgacs.orgresearchgate.net

Neutron diffraction offers a complementary perspective. Due to the large thermal neutron absorption cross-section of natural europium, such experiments can be challenging. aps.orgjps.jp However, these challenges can be overcome by using specific neutron wavelengths ("hot" neutrons) to reduce absorption, employing isotope-enriched samples, or using small sample volumes. aps.orgjps.jpchimia.ch Neutron diffraction is particularly sensitive to the positions of light elements like oxygen and can be used to determine magnetic structures in materials with ordered magnetic moments. aps.orgjps.jp For complex structures, a joint refinement using both synchrotron and neutron data can provide a highly accurate and comprehensive structural model. chimia.ch Although these techniques have been successfully applied to various europium compounds like hydrides, pnictides, and oxides, specific high-resolution synchrotron or neutron diffraction studies focused solely on detecting subtle lattice variations in europium(II) carbonate are not extensively documented in the reviewed literature. aps.orgchimia.chnih.gov

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in carbonate minerals, with calcium carbonate famously existing as calcite, aragonite, and vaterite. geoscienceworld.orgfrontiersin.org However, for europium(II) carbonate, the literature consistently identifies the orthorhombic, aragonite-type structure as the stable form under standard conditions. researchgate.net The crystal habit is thus defined by this orthorhombic symmetry. There is no significant evidence in the surveyed literature for the existence of other polymorphs, such as a monoclinic form, for EuCO₃. The formation of specific polymorphs can be influenced by kinetic factors during crystallization, such as temperature, pressure, and the presence of impurities, but the aragonite structure appears to be the thermodynamically favored arrangement for EuCO₃. frontiersin.orgjst.go.jp

The coordination environment of the europium(II) ion in EuCO₃ is dictated by its aragonite-type structure. In this arrangement, the Eu²⁺ cation is surrounded by nine oxygen atoms from six distinct carbonate groups, resulting in a coordination number of nine. This high coordination number is typical for the large Eu²⁺ ion. frontiersin.org The nine oxygen atoms form a coordination polyhedron around the central europium ion.

Table 2: Coordination Details for Europium(II) in EuCO₃
ParameterDescriptionSource
Coordination Number9 researchgate.net
Coordinating AtomsOxygen (from CO₃²⁻ groups) researchgate.net
Coordination PolyhedronIrregular, based on the aragonite structure type researchgate.net
Expected Eu-O Bond LengthsEstimated to be in the range of 2.5–2.7 Å, based on analogous Eu(II) compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy of molecular vibrations, providing a fingerprint of the functional groups within a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for characterizing the carbonate ions (CO₃²⁻) in EuCO₃. For an isolated, free carbonate ion with high (D₃h) symmetry, some vibrational modes are degenerate or infrared-inactive. However, in the orthorhombic aragonite crystal lattice, the local site symmetry of the carbonate ion is lowered to Cₛ. researchgate.net This reduction in symmetry makes the symmetric stretching mode (ν₁) become infrared-active and lifts the degeneracy of the asymmetric stretching (ν₃) and in-plane bending (ν₄) modes. researchgate.netnih.gov

Consequently, the FTIR spectrum of europium(II) carbonate is expected to show six fundamental absorption bands corresponding to the internal vibrational modes of the carbonate group. While a specific spectrum for pure EuCO₃ is not widely published, the positions of these bands can be reliably predicted from studies on isostructural aragonite-group minerals. researchgate.netniscpr.res.inresearchgate.net

Table 3: Fundamental Vibrational Modes of the Carbonate Ion in Aragonite-Type Structures
ModeAssignmentTypical Wavenumber (cm⁻¹) in AragoniteSource
ν₁Symmetric C-O Stretch~1083 researchgate.net
ν₂Out-of-Plane Bend~858 nih.gov
ν₃Asymmetric C-O Stretch (split)~1450 - 1500 researchgate.netnih.gov
(Second component of split peak) nih.gov
ν₄In-Plane Bend (split)~700 nih.gov
~713 niscpr.res.in

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a structural fingerprint of a material. By probing the vibrational modes of molecules, it provides detailed information about the chemical structure, polymorphism, and crystallinity. For europium(II) carbonate (EuCO₃), which crystallizes in an orthorhombic structure isostypic with aragonite, Raman spectroscopy can confirm the presence and local environment of the carbonate (CO₃²⁻) groups. scispace.com

The Raman spectrum of a carbonate mineral is typically divided into regions corresponding to the internal vibrational modes of the carbonate ion and the external lattice modes. researchgate.net The key internal modes of the CO₃²⁻ group include:

ν₁ (symmetric stretch): An intense peak typically located around 1085 cm⁻¹. The presence and sharpness of this peak are indicative of a well-ordered crystalline structure. In some aragonite-type structures, this peak may show splitting, indicating distinct site symmetries for the carbonate groups. scispace.com

ν₃ (asymmetric stretch): A mode appearing around 1437 cm⁻¹.

ν₄ (in-plane bend): A peak observed near 714 cm⁻¹.

ν₂ (out-of-plane bend): A mode found around 835 cm⁻¹.

Lattice modes, which involve the motion of the Eu²⁺ cations and the rigid carbonate units, appear at lower frequencies (typically below 300 cm⁻¹). The positions and number of these peaks are highly sensitive to the specific crystal structure and cation mass, making them a unique fingerprint for the aragonite structure of EuCO₃. researchgate.net

Table 1: Characteristic Raman Vibrational Modes for Aragonite-Type Carbonates.
Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Lattice Modes< 300Translational and librational motions of Eu²⁺ and CO₃²⁻ ions.
ν₄~714In-plane bending of the carbonate ion.
ν₁~1085Symmetric stretching of the C-O bonds in the carbonate ion.
ν₃~1437Asymmetric stretching of the C-O bonds in the carbonate ion.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local atomic environment of a selected element. It is divided into two main regions: XANES and EXAFS.

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State Confirmation

X-ray Absorption Near-Edge Structure (XANES) analysis is particularly effective for determining the oxidation state of an element. The energy position of the absorption edge is directly correlated with the valence state of the absorbing atom; a higher oxidation state results in a shift of the absorption edge to a higher energy.

For europium, the L₃-edge is commonly used. There is a distinct and well-documented energy separation between the Eu(II) and Eu(III) oxidation states. Studies on various europium compounds show that the Eu(III) L₃-edge appears at a significantly higher energy than the Eu(II) edge. For example, research on europium carbonate complexes has consistently identified the absorption peak for Eu(III) at approximately 6982 eV. osti.govresearchgate.net In contrast, the absorption edge for Eu(II) is expected at a lower energy, typically around 6975 eV. The analysis of a XANES spectrum for europium(II) carbonate would therefore be expected to show a primary absorption edge feature at this lower energy, providing unambiguous confirmation of the +2 oxidation state.

Table 2: Typical L₃-edge Absorption Energies for Europium Oxidation States.
Oxidation StateTypical Absorption Edge Energy (eV)Reference Compound Type
Eu(II)~6975General Eu(II) compounds
Eu(III)~6982Eu(III) Carbonate Complexes osti.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic environment around the absorbing atom, including coordination numbers (CN), bond distances (R), and the identity of neighboring atoms.

For europium(II) carbonate, its known aragonite-type crystal structure dictates that the Eu²⁺ ion is coordinated to nine oxygen atoms. scispace.com This can be contrasted with detailed EXAFS studies on Eu(III) carbonate complexes, where the Eu³⁺ ion is also often found in a 9-coordinate environment. osti.gov However, a key difference arises from the ionic radii (Eu²⁺ ≈ 1.17 Å; Eu³⁺ ≈ 0.95 Å). The larger size of the Eu²⁺ ion results in longer metal-oxygen bond distances compared to its trivalent counterpart. While EXAFS data for Eu(III)-O in carbonate complexes show bond lengths of approximately 2.43 Å, the Eu(II)-O distances in EuCO₃ are expected to be significantly longer, analogous to the Ca-O distances in aragonite (CaCO₃), which range from 2.41 Å to 2.65 Å. osti.govnih.gov Analysis of the EXAFS spectrum would allow for the precise determination of these bond lengths and confirm the local structure.

Table 3: Comparison of Local Coordination Parameters for Europium Carbonates.
ParameterEu(II) Carbonate (Expected)Eu(III) Carbonate Complex (Measured) osti.gov
Crystal StructureAragonite scispace.comComplex Salt
Coordination Number (CN)99
Eu-Oxygen Distance (R)> 2.50 Å (estimated from ionic radii and isostructural compounds nih.gov)~2.43 Å

Other Advanced Characterization Techniques

Electron Microscopy (SEM, TEM) for Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the physical characteristics of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the observation of individual nanoparticles and their internal structure. TEM can resolve the crystal lattice planes and, when coupled with Selected Area Electron Diffraction (SAED), can be used to confirm the crystalline nature of the individual particles. This is crucial for verifying that the synthesized material is a well-defined crystalline phase rather than amorphous. frontiersin.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample with high precision. To quantify the amount of europium in a europium(II) carbonate sample, a precisely weighed amount of the solid is first digested, typically in a strong acid like nitric acid, to bring the elements into solution. nih.gov

The resulting solution is then introduced into the ICP-MS instrument, where it is atomized and ionized in a high-temperature argon plasma. The instrument then separates the ions based on their mass-to-charge ratio, allowing for the accurate measurement of the concentration of europium and any other elements present. Research on europium-doped calcium carbonate has demonstrated the use of ICP-MS to confirm the final concentration of europium in the synthesized product, often reported in units of mg/g or as a molar ratio relative to other cations. frontiersin.orgnih.gov

Table 4: Example of ICP-MS Data for Elemental Quantification in a Europium-Doped Carbonate Material. frontiersin.org
ElementMeasured ConcentrationDerived Quantity
Europium (Eu)112.5 mg/gMolar ratio (Eu/Ca) = 0.084

Nuclear Magnetic Resonance (NMR) Studies on Carbonate Environments (in related doped systems)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environments of specific nuclei. In the context of europium-containing materials, ¹³C NMR studies on europium-doped carbonated apatites provide valuable information about the different sites carbonate ions can occupy.

In these systems, carbonate ions can substitute for either phosphate (B84403) groups (B-type substitution) or hydroxyl groups (A-type substitution) within the apatite structure. mdpi.com These different crystallographic environments give rise to distinct signals in the ¹³C NMR spectrum. For instance, in a study of europium-doped carbonated apatites, two main peaks were observed in the ¹³C NMR spectrum. mdpi.com The peak at a higher chemical shift is assigned to the A-type carbonate, located in the channels of the apatite structure, while the peak at a lower chemical shift corresponds to the B-type carbonate, which has replaced a phosphate group. mdpi.com

Interestingly, the introduction of europium into the apatite structure appears to influence the distribution of carbonate between the A and B sites. Research indicates that the presence of Eu³⁺ increases the percentage of A-type carbonate. mdpi.comresearchgate.net For a series of europium-containing apatites, the carbonate was found to be distributed in an approximate 60:40 ratio between channel occupancy (A-type) and replacement of phosphate (B-type). mdpi.com

Table 1: Representative ¹³C NMR Data for Carbonate in Europium-Doped Apatite

SampleCarbonate TypeChemical Shift (ppm)
KS-87 (Eu-doped) A-type169.6
B-type165.6
KS-117 (No Eu) A-type~169.6
B-type~165.6

Data adapted from Kulesza et al. mdpi.com

These NMR studies, while not on pure europium(II) carbonate, provide a foundational understanding of the carbonate environments in europium-containing lattices.

Cyclic Voltammetry for Electrochemical Characterization and Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of chemical species. For europium, the most common redox couple investigated is Eu³⁺/Eu²⁺. The electrochemical reduction of Eu³⁺ to Eu²⁺ and the subsequent oxidation back to Eu³⁺ can be readily observed in a cyclic voltammogram.

The redox potential of the Eu³⁺/Eu²⁺ couple is highly dependent on the solvent and the coordinating ligands. rsc.orgresearchgate.net For example, in propylene (B89431) carbonate, the electrochemical reduction of europium(III) proceeds in two stages, with the first being the formation of divalent europium ions. researchgate.netiaea.org The stability of the resulting Eu²⁺ is a critical factor, and it is known to be the most stable of the divalent lanthanides. researchgate.netwikipedia.org

In a study investigating the electrochemical behavior of a europium complex in various solvents, the stability of the electrochemically generated Eu²⁺ was found to be significantly higher in polyethylene (B3416737) glycol (PEG₄₀₀) compared to dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and propylene carbonate (PC). rsc.org This was evidenced by the ratio of the anodic to cathodic peak charges (Qa/Qc), which was approximately 54% in PEG₄₀₀, compared to 13-16% in the other solvents. rsc.org

While direct cyclic voltammetry data for solid europium(II) carbonate is scarce, research on the electrochemical reclamation of rare-earth materials from their carbonate forms has been explored. One thesis describes the dissolution of europium carbonate in an ionic liquid containing the acid N,N-bis(trifluoromethylsulfonyl)imide (HTf₂N), followed by electrochemical deposition of europium metal. unlv.edu This indicates that the europium ions in the dissolved carbonate can undergo electrochemical reduction.

Furthermore, a study on a sensor utilizing europium(III) carbonate nanoparticles for the detection of sulfadiazine (B1682646) employed cyclic voltammetry to characterize the modified electrode. abechem.com While the focus was on the electrocatalytic effect of the nanoparticles on the oxidation of sulfadiazine, it demonstrates the use of europium carbonate in an electrochemical context. abechem.com The cyclic voltammograms in this study showed an irreversible oxidation peak for sulfadiazine, with the peak current being enhanced by the presence of the Eu₂(CO₃)₃ nanoparticles. abechem.com

The reversible redox reaction between Eu³⁺ and Eu²⁺ is also the basis for electrofluorochromism, where the luminescence properties of a material can be changed by applying an electrical potential. rsc.org Upon electrochemical reduction of a Eu³⁺ complex, the intense red photoluminescence characteristic of f-f transitions in Eu³⁺ is replaced by a broad blue emission from the d-f transitions in the newly formed Eu²⁺ complex. rsc.org

Theoretical and Computational Investigations of Europium Ii Carbonate Systems

Density Functional Theory (DFT) Simulations for Electronic Structure, Covalency, and Distortion Effects

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For europium compounds, DFT calculations are crucial for understanding the interplay between localized 4f electrons and more itinerant s, p, and d electrons, which dictates the material's properties.

In studies of europium-based systems, DFT has been employed to analyze the electronic structure and its relation to volume changes and chemical bonding. For instance, investigations into the valence transition in EuPd2Si2 show that as the volume is compressed, an enhanced hybridization occurs between the localized Eu 4f states and the itinerant conduction states (Eu 5d, Pd 4d, and Si 3p). arxiv.org This "c-f hybridization" is a key factor in determining the degree of covalency in the bonds. arxiv.org While direct DFT studies on EuCO3 are not extensively detailed in the literature, the principles from analogous systems suggest that the Eu-O bonds within the carbonate would possess a degree of covalent character, influenced by the interaction of Eu 4f and 5d orbitals with oxygen 2p orbitals.

DFT can also elucidate distortion effects. The large size of the Eu²⁺ ion can lead to deviations from ideal geometries in its coordination complexes. nih.gov DFT calculations can predict these ground-state geometries and quantify the extent of distortion, which is influenced by factors like intermolecular packing and agostic interactions. nih.gov In the context of EuCO3, DFT could model how the carbonate ligands arrange around the Eu²⁺ center and predict any distortions from a perfectly symmetrical coordination environment.

Modeling of Ionic Radii Discrepancies and Coordination Influences

Computational models are essential for rationalizing observed structural parameters, such as bond distances, which are heavily influenced by the ionic radius of the central metal ion and its coordination number (CN). The ionic radius of europium is not fixed; it changes with its oxidation state and coordination environment. For example, the larger ionic radius of a dopant ion like Eu³⁺ compared to a host cation like Ce⁴⁺ can cause significant distortions in the crystal lattice. acs.org

In complex systems like carbonates, modeling can explain apparent discrepancies in bond lengths. Studies on europium(III) carbonate solution complexes provide a powerful analogy. Experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) may reveal metal-oxygen distances that cannot be explained by simple ionic radii arguments alone. osti.gov For instance, the tabulated ionic radii difference between Eu³⁺ and Tb³⁺ for a CN of 8 is 0.026 Å. osti.gov However, experimental data on their respective carbonate complexes showed a larger difference in metal-oxygen bond lengths. osti.gov Computational modeling clarified that this was due to a difference in their preferred coordination numbers (Eu³⁺ adopting CN=9 and Tb³⁺ adopting CN=8). By accounting for this change in coordination, the predicted difference in bond distance (0.08 Å) aligned closely with the experimental results. osti.gov

This highlights the predictive power of computational models in understanding how the coordination environment—including the number and type of coordinating atoms—directly influences the effective ionic radius and resulting bond distances in a europium carbonate system.

Table 1: Influence of Coordination Number (CN) on Metal-Ligand Distances in Europium(III) and Terbium(III) Carbonate Complexes This interactive table illustrates how differing coordination numbers for Eu(III) and Tb(III) in carbonate solids lead to varying metal-ligand bond distances, a phenomenon that can be explained through computational modeling. osti.gov

FeatureEu(III) ComplexTb(III) ComplexDistance Difference (Å)
Coordination Number 98-
Metal-Oxygen (M-O) Distance 2.438 Å2.372 Å0.066 Å
Metal-Bidentate Carbon (M-Cb) Data specified in sourceData specified in source0.05 Å
Metal-Monodentate Carbon (M-Cm) Data specified in sourceData specified in source0.09 Å

Bond-Valence Sum (BVS) Analysis for Site-Specific Charge Distribution Validation

Bond-Valence Sum (BVS) analysis is a powerful empirical method used to validate the oxidation states of ions in a crystal structure. govst.educnr.it The model is based on the principle that the sum of the bond valences around a central ion should equal its formal oxidation state (or valence). cnr.itmit.edu A bond's valence is calculated from its length; shorter bonds are considered to have a higher valence.

This method is particularly useful for confirming the oxidation state of elements like europium, which can exist in +2 and +3 states. nih.gov By using experimentally determined bond lengths from techniques like single-crystal X-ray diffraction, one can calculate the BVS for a specific europium site to verify its charge.

A practical application of this method was demonstrated in the analysis of a europium(II) trifluoroacetate (B77799) complex. The Eu-O bond lengths were measured, and the BVS was calculated from these distances. The resulting valence sum for the europium atom was 1.92. rsc.org This value shows excellent agreement with the theoretically expected value of 2.00 for the Eu²⁺ ion, thereby confirming the +2 oxidation state in the compound. rsc.org This type of analysis would be critical in studying a new europium(II) carbonate structure to validate the europium oxidation state unambiguously.

Table 2: Example of Bond-Valence Sum (BVS) Calculation for a Europium(II) Complex This table demonstrates the application of BVS analysis. The calculated sum for the europium ion is very close to its expected +2 oxidation state, validating the experimental structure. rsc.org

IonExpected Oxidation StateCalculated Bond-Valence SumAgreement
Europium (Eu)+2.001.92Good

Prediction of Structural and Spectroscopic Properties through Computational Models

Beyond validating existing data, computational models are widely used to predict the structural and spectroscopic properties of new or uncharacterized compounds. DFT and other quantum-chemical methods can optimize molecular geometries, providing theoretical values for bond lengths and angles that often show good agreement with experimental data. For europium complexes, DFT predictions of bond distances are typically within 0.1 Å of those determined by X-ray crystallography. researchgate.netmdpi.com

These models are also invaluable for predicting spectroscopic behavior.

Vibrational Spectra: Interactions between a cation like Eu²⁺ and the carbonate anion (CO₃²⁻) would cause shifts in the vibrational frequencies of the carbonate group. Computational models can predict these shifts in infrared (IR) spectra, offering insights into the coordination mode (e.g., monodentate vs. bidentate) of the carbonate ligand. researchgate.net

Electronic and Luminescence Spectra: For luminescent lanthanide compounds, computational chemistry can predict electronic transition energies. researchgate.net For europium complexes, methods like the ΔSCF approach at the DFT level can determine adiabatic transition energies, which can then be compared with experimental phosphorescence or luminescence spectra. researchgate.net This predictive capability is crucial for designing new materials with specific photophysical properties. researchgate.net The combination of computational modeling with experimental techniques like time-resolved laser-induced fluorescence spectroscopy (TRLFS) allows for the unambiguous assignment of complex structures in solution. hzdr.de

Advanced Research Applications and Functional Exploration of Europium Ii Carbonate

Catalytic Applications in Chemical Synthesis and Environmental Remediation

Europium compounds, including europium carbonate, are actively being explored for their catalytic potential in a variety of chemical reactions. samaterials.com The nanoparticle form of europium carbonate hydrate (B1144303) is particularly promising due to its high surface-to-volume ratio, which enhances chemical reactivity and makes it suitable for catalytic applications. nanorh.com The unique electronic properties of europium, which can exist in both +2 and +3 oxidation states, are central to its catalytic activity. rsc.org

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes in Wastewater)

The photocatalytic properties of europium are being investigated for environmental remediation, specifically for the degradation of persistent organic pollutants. preprints.orgresearchgate.net Research has demonstrated that trivalent europium can facilitate the breakdown of environmentally hazardous compounds such as nitriles, carbamates, and halogenated organic molecules into less harmful substances. preprints.orgpreprints.org This process involves the photochemical conversion of pollutants, where the Eu(III)/Eu(II) redox couple plays a crucial role. preprints.org In this mechanism, trivalent europium is reduced to divalent europium, which can then reduce the organic pollutants, leading to their decomposition. preprints.org While this represents a significant step in detoxification, the process can sometimes result in the formation of secondary products through the recombination of radical intermediates. preprints.org

Pollutant ClassProposed MechanismKey Europium RolePotential Outcome
Halogenated Compounds (e.g., Chlorobenzene)Photocatalytic reductionEu(II) acts as a reductantFormation of benzene (B151609) and various alkanes/alkenes. preprints.org
CarbamatesPhotocatalytic detoxificationInvolvement of the Eu(III)/Eu(II) redox coupleBreakdown into less toxic compounds. preprints.org
NitrilesPhotochemical conversionEu(III) facilitates degradationConversion to more environmentally benign substances. researchgate.net
Quaternary Ammonium (B1175870) SaltsC1-Chain reductionCatalyzed by Eu(II)Conversion into significantly less toxic compounds. preprints.org

Role in Carbon Dioxide Fixation Reactions

The chemical fixation of carbon dioxide (CO2) into stable carbonate compounds is a critical area of research for mitigating greenhouse gas emissions. researchgate.net This process can convert CO2 into valuable products or store it long-term as mineral carbonates. researchgate.net The reaction of CO2 with epoxides to form cyclic and polymeric carbonates is a particularly attractive pathway for CO2 utilization. researchgate.net While various catalytic systems are being developed for these reactions, the specific role of europium(II) carbonate as a direct catalyst is an emerging area of interest. researchgate.net Research has shown that molten salts containing alkali cations can activate carbonate ions to deprotonate very weakly acidic C-H bonds, allowing them to react with CO2 to form carboxylates, demonstrating a novel strategy for CO2 utilization in chemical synthesis. nih.gov The application of lanthanide compounds in these fixation pathways continues to be an area of active investigation.

Catalytic Enhancement in Organic Synthesis Pathways

Europium carbonate is recognized for its potential as a catalyst or catalyst precursor in specialized chemical reactions, particularly in the synthesis of fine chemicals. heegermaterials.com The catalytic properties of europium complexes are tunable through coordination chemistry, making them versatile for various applications. rsc.org Divalent europium complexes, for instance, have been successfully employed as catalysts in polymerization reactions. nih.gov The effectiveness of these europium-based catalysts can be influenced by factors such as reaction temperature and the solvent used, with high activities observed in solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF). nih.gov The development of bimetallic catalytic systems, such as those combining iridium with a chiral europium complex, has shown promise in achieving highly selective organic transformations, although further optimization is often required to improve reaction yields. acs.org

Fundamental Luminescence Research and Tunable Optical Properties

The luminescent properties of divalent europium (Eu(II)) are a cornerstone of its research and application, particularly in materials science. samaterials.comheegermaterials.com Unlike the sharp, line-like emissions of trivalent europium (Eu(III)), Eu(II) typically exhibits broad emission bands, making it valuable for applications such as phosphors in lighting and displays. vtt.firesearchgate.net

Correlation of Luminescence Characteristics with Eu(II) Ion Environment and Synthesis Conditions

The optical properties of Eu(II) are highly sensitive to its local coordination environment and the conditions under which the host material is synthesized. Research on Eu(II)-doped calcium carbonate (CaCO3) demonstrates that synthesis parameters directly influence luminescence. For example, Eu(II)-doped vaterite, a polymorph of CaCO3, can be produced by heating Eu(III)-doped vaterite with ammonium chloride (NH4Cl), which acts as a reducing agent. researchgate.net The optimal conditions for this conversion, including temperature and duration, directly impact the resulting emission characteristics. researchgate.net

The chemical composition of the host lattice also plays a critical role in tuning the emission wavelength. In phosphate (B84403) glasses, for instance, substituting one alkali cation for another (e.g., sodium for potassium) can shift the Eu(II) emission band to higher wavelengths. researchgate.net Similarly, co-doping with other ions, such as chloride (Cl–) in a calcium oxide (CaO) host, can significantly enhance the luminescence intensity and thermal stability of both blue and red emissions from Eu(II) and Eu(III) ions, respectively. acs.orgnih.gov

Host MaterialSynthesis/Environmental FactorObserved Effect on LuminescenceReference
Vaterite (CaCO3)Heating Eu(III)-doped vaterite with 10 mass% NH4Cl at 350°C for 50 minReduction of Eu(III) to Eu(II), resulting in blue emission at ~427 nm when excited at 339 nm. researchgate.net researchgate.net
Calcium Carbonate (CaCO3)Doping with Eu(II) via co-precipitation and solid-state reactionsBroad band excitation peak at 350 nm and emission peak at 450 nm. vtt.firesearchgate.net vtt.firesearchgate.net
Alkali-Phosphate GlassesSubstitution of alkali cation (Na → K)Shift of Eu(II) emission band to longer wavelengths. researchgate.net researchgate.net
Calcium Oxide (CaO)Co-doping with Cl- ionsEnhanced luminescence intensity and thermal stability; tunable emission color. acs.orgnih.gov acs.orgnih.gov

Mechanistic Studies of Light Emission and Electron Transitions in Eu(II) Carbonate

The luminescence of divalent europium originates from a fundamentally different electronic transition compared to its trivalent counterpart. The emission from Eu(II) is based on a 5d-4f transition. mdpi.com When the Eu(II) ion absorbs energy (e.g., from UV light), an electron is promoted from the outermost 4f orbital to a higher-energy 5d orbital. The subsequent relaxation of this electron back to the 4f ground state results in the emission of light. nih.gov

This 5d-4f transition is an "allowed" transition according to quantum mechanical selection rules. mdpi.com This has several important consequences:

Broad Emission Spectra: The 5d orbitals are more exposed to the local environment (the crystal lattice) than the shielded 4f orbitals. This interaction with the surrounding ions causes the 5d energy levels to split and broaden, resulting in a wide emission band rather than a sharp peak. vtt.firesearchgate.net

Short Luminescence Lifetimes: Because the transition is allowed, it occurs very quickly, leading to short excited-state lifetimes, typically on the scale of nanoseconds to microseconds. mdpi.com This rapid emission reduces the likelihood of non-radiative decay, contributing to high luminescence efficiency. mdpi.com

This mechanism contrasts sharply with the f-f transitions in Eu(III), which are "forbidden," resulting in much longer lifetimes and very sharp, narrow emission lines. mdpi.com

CharacteristicEuropium(II) Luminescence
Electron Transition5d → 4f. mdpi.com
Transition TypeAllowed. mdpi.com
Emission SpectrumBroad band. vtt.firesearchgate.net
Excited-State LifetimeShort (nanosecond to microsecond scale). mdpi.com
Environmental SensitivityHigh; emission wavelength is strongly influenced by the host lattice. researchgate.net

Research into Eu(II)-Doped Carbonate Phosphor Systems

Research into phosphor systems utilizing carbonate hosts doped with divalent europium (Eu(II)) has revealed potential for creating luminescent materials with specific properties. Studies have focused on synthesizing these phosphors and characterizing their fluorescence.

One area of investigation has been the synthesis of Eu(II)-doped calcium carbonate (CaCO₃). Divalent europium-doped calcium carbonate has been synthesized through methods such as co-precipitation, solid-state reactions, and thermal decomposition under controlled conditions. researchgate.net These phosphors exhibit broad-band excitation and emission, with peaks recorded at 350 nm and 450 nm, respectively. researchgate.net

A specific polymorph of calcium carbonate, vaterite, has been a subject of study. Eu(II)-doped vaterite phosphor, which emits a blue color, can be synthesized by heating a mixture of Eu(III)-doped vaterite with ammonium chloride (NH₄Cl). researchgate.net The ammonium chloride acts as a reducing agent, converting Eu(III) to Eu(II) within the vaterite host structure. researchgate.net Research has identified optimal conditions for this synthesis to maximize the phosphor's performance. researchgate.net For a Eu/Ca atomic ratio of 0.01, the ideal synthesis parameters were found to be a heating temperature of 350°C for 50 minutes with an ammonium chloride amount of 10 mass%. researchgate.net Under these conditions, the resulting Eu(II)-doped vaterite phosphor shows an emission wavelength of approximately 427 nm when excited by 339 nm light, producing a blue luminescence. researchgate.net

The table below summarizes the synthesis and properties of Eu(II)-doped vaterite phosphor.

PropertyValue
Host MaterialVaterite (CaCO₃)
DopantEuropium(II) (Eu²⁺)
Eu/Ca Atomic Ratio0.01
Synthesis MethodReduction of Eu³⁺-doped vaterite with NH₄Cl
Optimal Heating Temperature350°C
Optimal Heating Time50 minutes
Optimal NH₄Cl Amount10 mass%
Excitation Wavelength339 nm
Emission Wavelength~427 nm
Emitted ColorBlue

Data sourced from a study on the synthesis and fluorescence properties of Eu(II) doped vaterite phosphor. researchgate.net

In addition to direct synthesis, europium-doped calcium carbonate has also been synthesized via an eco-friendly method at room temperature for other applications, demonstrating the versatility of incorporating europium into carbonate hosts. frontiersin.orgnih.gov

Integration into Advanced Materials for Specific Optical and Magnetic Functionalities

Europium(II) carbonate and related Eu(II)-doped materials are subjects of research for integration into advanced materials due to their distinct optical and magnetic properties. Europium carbonate itself often serves as a precursor in the synthesis of materials with specific functionalities. samaterials.comheegermaterials.com

Optical Functionalities: Europium carbonate is a key precursor for producing europium-doped phosphors. samaterials.com These phosphors are integral to various display and lighting technologies, where the luminescent properties of the europium ion are harnessed. samaterials.comheegermaterials.com Materials derived from europium carbonate are also explored for use in optical coatings to enhance the performance of lenses and other optical components. samaterials.com Furthermore, Eu-doped phosphors are employed in cathodoluminescence detectors for electron microscopy, where they emit light upon excitation by an electron beam, enabling nanoscale material analysis. samaterials.com

Magnetic Functionalities: The magnetic properties of divalent europium compounds, including europium(II) carbonate, have been investigated to explore their potential in magnetic applications. ibm.com The Eu²⁺ ion is of particular interest because it possesses a half-filled 4f shell (4f⁷), leading to a high spin contribution to the magnetic moment. nih.gov

Studies on the magnetic properties of a range of divalent europium compounds found that while compounds like EuO, EuS, and EuSe exhibit ferromagnetism at low temperatures, europium(II) carbonate (EuCO₃) did not show ferromagnetic behavior at liquid helium temperatures (down to 4.2°K). ibm.com More recent research into other Eu(II) complexes has shown that slow magnetic relaxation can be achieved by optimizing the local crystal field of the europium ion. nih.gov This finding highlights that while Eu(II) is often considered magnetically isotropic due to its electronic configuration (S = 7/2, L = 0), a carefully engineered coordination environment can induce magnetic anisotropy, a key requirement for single-molecule magnets (SMMs). nih.gov SMMs are materials with potential applications in high-density information storage. nih.gov Although EuCO₃ itself is not ferromagnetic, the research into other Eu(II) systems suggests that the magnetic properties of the Eu²⁺ ion can be unlocked within different host structures, a potential avenue for future materials research. nih.gov

Research Avenues in Quantum Computing Materials (e.g., Quantum Memory Chips)

A significant and promising area of research is the application of europium-based materials in quantum information science, particularly for the development of components like quantum memory. quantumzeitgeist.comscitechdaily.com Quantum computers have the potential to solve problems intractable for classical computers by leveraging quantum mechanical principles such as superposition. modernghana.com A major challenge in this field is identifying suitable materials that can store and process quantum information effectively. modernghana.comphotonics.com

Rare earth elements, including europium, have emerged as strong candidates due to their unique atomic structures. scitechdaily.com The electrons in rare earth ions are well-shielded, leading to very narrow optical and spin transitions. qt.eucnrs.fr This property allows them to maintain quantum states for extended periods—seconds or even hours, which is a very long time in the computing world. scitechdaily.com These long-lived states are crucial for preventing the loss of quantum information, making europium ions excellent candidates for qubits, the fundamental units of quantum information. scitechdaily.comlaserfocusworld.com

Research has demonstrated the potential of europium molecular crystals as a robust platform for photonic quantum technologies. photonics.comcnrs.fr These materials can serve as an efficient interface between light (photons) and spin states, which is essential for both quantum communication and processing. modernghana.comlaserfocusworld.com Information can be carried by light, for instance through optical fibers, and then stored and processed in the spin states of the europium ions. modernghana.comphotonics.com

Recent breakthroughs include the development of new europium compounds specifically designed for quantum applications:

Researchers have used density functional theory (DFT) calculations to predict and then synthesize a novel, air-stable europium compound, Cs₂NaEuF₆, which is a strong candidate for quantum memory. scitechdaily.com

Another study identified favorable quantum properties in a stoichiometric europium-containing crystal, NaEu(IO₃)₄. illinois.edudaily.dev The layered structure of this material makes it potentially integrable with photonic chips, a key step toward building functional quantum memory devices. illinois.edu

These studies show that while specific research on europium(II) carbonate for quantum computing is not yet prominent, the fundamental quantum properties of the europium ion are the main driver of this research avenue. scitechdaily.commodernghana.com The ability to synthesize materials with atomic precision and arrange them in exact crystal structures opens the door to achieving a high density of qubits. qt.eu Therefore, exploring the integration of europium ions, including Eu(II), into various host crystals like carbonates remains a viable and intriguing path for discovering new materials for quantum memory and processors. scitechdaily.comqt.eu

Environmental Chemistry and Geochemical Behavior of Europium Ii Carbonate

Sorption and Co-precipitation Mechanisms with Common Minerals (e.g., Calcite)

Direct experimental data on the sorption mechanisms of aqueous europium(II) onto the surfaces of common minerals like calcite (CaCO₃) is limited in existing research. However, insights into its behavior can be drawn from studies on the synthesis of Eu(II)-doped calcium carbonate phosphors. These studies demonstrate that europium can be effectively co-precipitated with calcium carbonate.

One established method involves the initial co-precipitation of europium in its trivalent state (Eu³⁺) with a calcium carbonate precursor, such as vaterite, a metastable polymorph of CaCO₃. researchgate.net The Eu³⁺ is incorporated into the vaterite structure during its formation from an aqueous solution. Subsequently, the Eu³⁺-doped vaterite can be converted to Eu²⁺-doped vaterite through a solid-state reduction process, for instance, by heating the material in the presence of ammonium (B1175870) chloride. researchgate.net This process indicates that while the initial uptake may involve Eu³⁺, the final host mineral contains structurally incorporated Eu²⁺. This co-precipitation and subsequent reduction serves as a key mechanism for the sequestration of europium(II) within a carbonate mineral phase. Divalent europium-doped calcium carbonates have been synthesized via co-precipitation, solid-state reactions, and thermal decomposition. researchgate.net

Mechanisms of Europium(II) Incorporation into Host Mineral Structures

The primary mechanism for the incorporation of europium(II) into host mineral structures such as calcite or its polymorphs (aragonite, vaterite) is through the substitution of Ca²⁺ ions within the crystal lattice. The feasibility of this substitution is largely governed by the similarities in ionic charge (+2 for both) and ionic radii.

Europium(II) has an ionic radius that is larger than that of calcium(II), which can introduce localized strain into the host crystal lattice. The extent of this strain influences the stability of the resulting solid solution. The substitution of Ca²⁺ by the larger Eu²⁺ ion is comparable to the incorporation of other large divalent cations like strontium (Sr²⁺).

Below is an interactive data table comparing the ionic radii of Europium(II) and Calcium(II) at different coordination numbers (CN), which illustrates their relative sizes.

IonCoordination Number (CN)Ionic Radius (pm)
Ca²⁺6100
Ca²⁺8112
Eu²⁺6117
Eu²⁺8125

Data sourced from Shannon, R.D. Acta Crystallographica A32 (1976)

The successful synthesis of Eu(II)-doped calcium carbonate phosphors confirms that Eu²⁺ can be accommodated into the carbonate mineral structure, replacing Ca²⁺. researchgate.net Studies on Eu(II)-doped vaterite show a distinct blue fluorescence, which is characteristic of the incorporated Eu²⁺ ion and confirms its presence within the crystal structure. researchgate.net

Aqueous Speciation and Solubility Behavior in Geochemical Systems

Europium(II) carbonate is characterized as being insoluble in water. This low solubility is a primary factor controlling the concentration of Eu²⁺ in most natural aqueous systems. In solution, the Eu²⁺ ion is the most stable divalent ion among the lanthanide elements. wikipedia.org

The aqueous speciation of europium(II) in typical, low-temperature geochemical systems is not as extensively documented as that of europium(III). In carbonate-rich waters, the presence of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions would be expected to further suppress the solubility of EuCO₃ due to the common ion effect. While Eu³⁺ is known to form various aqueous carbonate complexes, detailed information on the formation and stability of Eu²⁺-carbonate aqueous species is scarce. However, it is known that under certain conditions, such as in hydrothermal systems with temperatures exceeding 250°C, divalent europium can become the predominant species over the trivalent state.

Influence of Carbon Dioxide Partial Pressure on Environmental Fate

The partial pressure of carbon dioxide (pCO₂) is a critical parameter influencing the environmental fate of europium(II) carbonate and Eu(II) incorporated in carbonate minerals. An increase in the partial pressure of CO₂ in contact with water leads to the formation of carbonic acid (H₂CO₃), which subsequently lowers the pH of the water.

This decrease in pH enhances the dissolution of carbonate minerals. Studies on chalk, a form of calcium carbonate, have shown that its dissolution is significantly increased in the presence of CO₂-rich water. This same principle applies to europium(II) carbonate. The reaction of EuCO₃ with acid can be represented as:

EuCO₃(s) + 2H⁺(aq) → Eu²⁺(aq) + H₂O(l) + CO₂(g)

Therefore, in geochemical systems, an elevated pCO₂ will increase the solubility of both pure europium(II) carbonate and host minerals like calcite that contain incorporated Eu²⁺. This process can lead to the mobilization and release of Eu²⁺ from the solid phase into the aqueous phase, thereby increasing its potential for transport in the environment. Conversely, a decrease in pCO₂ would favor the precipitation of carbonate minerals and the sequestration of Eu²⁺.

Future Directions and Emerging Research Avenues for Europium Ii Carbonate Chemistry

Development of Novel and Energy-Efficient Synthesis Routes with Enhanced Control

The synthesis of pure, stable europium(II) carbonate remains a significant challenge, primarily due to the propensity of Eu²⁺ to oxidize to Eu³⁺. Future research will need to focus on developing novel synthesis methodologies that are not only energy-efficient but also provide precise control over the material's properties.

Current synthesis approaches for related materials, such as Eu²⁺-doped calcium carbonate, have utilized methods like co-precipitation, solid-state reactions, and thermal decomposition under controlled atmospheres. researchgate.net Building upon this, future strategies for pure EuCO₃ could involve aqueous precipitation reactions using europium(II) salts (e.g., europium(II) chloride) and a carbonate source under strictly anaerobic conditions. nanorh.com Another promising avenue is the reduction of europium(III) carbonate (Eu₂(CO₃)₃) under a reducing atmosphere (e.g., H₂/N₂) at elevated temperatures. The success of this approach for converting Eu³⁺ to Eu²⁺ in other hosts suggests its potential applicability here. researchgate.net

Key research objectives will include minimizing energy consumption, eliminating the need for expensive or hazardous reducing agents, and achieving high yields. The development of low-temperature, solution-based routes, such as solvothermal or microwave-assisted synthesis, could offer significant advantages in terms of energy efficiency and control over particle size and morphology.

Table 1: Proposed Synthesis Routes for Europium(II) Carbonate

Synthesis Method Precursors Proposed Conditions Key Advantages Research Focus
Anaerobic Precipitation EuCl₂, Na₂CO₃ Aqueous solution, inert atmosphere (Ar or N₂), room temperature Low energy, control over particle size Preventing oxidation, optimizing purity
Carbothermal Reduction Eu₂(CO₃)₃, Carbon source High temperature (e.g., >800°C), H₂/N₂ or vacuum Potentially scalable, solid-state process Determining optimal temperature and time, phase purity
Solvothermal Synthesis Europium(II) acetate (B1210297), Urea Organic solvent (e.g., ethanol), 150-250°C, sealed vessel Crystalline product at lower temp., morphology control Solvent selection, control of crystal habit

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation and transformation of europium(II) carbonate requires observing these processes in real-time. Advanced in-situ characterization techniques are indispensable for elucidating reaction mechanisms, identifying transient intermediates, and understanding degradation pathways. 4tu.nl

Dynamic processes, such as the crystallization of EuCO₃ from solution or its thermal decomposition, can be monitored using synchrotron-based techniques like in-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS). 4tu.nluu.se In-situ XRD can track the evolution of crystalline phases during a reaction, providing kinetic data on phase transformations. esrf.fr Simultaneously, XAS, particularly X-ray Absorption Near Edge Structure (XANES), is highly sensitive to the oxidation state of europium, making it an ideal tool to monitor the Eu²⁺/Eu³⁺ ratio during synthesis or degradation. researchgate.netrsc.org These methods allow researchers to directly observe how parameters like temperature, pressure, and chemical environment influence the final product. uu.se

For instance, studying the carbothermal reduction of Eu₂(CO₃)₃ could involve placing a sample in a high-temperature reaction cell on a synchrotron beamline. As the temperature is ramped up in a reducing atmosphere, rapid XRD patterns and XANES spectra would reveal the precise temperature at which the carbonate structure transforms and Eu³⁺ is reduced to Eu²⁺.

Multiscale Modeling and Predictive Simulation of Material Behavior and Reactivity

Computational modeling provides a powerful tool for accelerating materials discovery and understanding complex phenomena at scales inaccessible to direct experimentation. dierk-raabe.com A multiscale modeling approach, bridging quantum mechanical calculations with larger-scale simulations, is essential for predicting the properties and reactivity of europium(II) carbonate. youtube.comresearchgate.net

At the most fundamental level, Density Functional Theory (DFT) can be used to predict the electronic structure, bonding characteristics, and optical and magnetic properties of EuCO₃. dierk-raabe.com These quantum mechanical methods can also elucidate reaction mechanisms and calculate the energy barriers for synthesis and degradation pathways, guiding the design of more efficient synthetic routes. nih.gov

The outputs from these atomistic simulations can then be used to develop parameters for larger-scale models, such as molecular dynamics (MD) or kinetic Monte Carlo (kMC) simulations. dierk-raabe.com These higher-level models can predict macroscopic material behaviors, such as crystal growth habits, mechanical properties, and long-term stability under various environmental conditions. semanticscholar.orgutexas.edu This predictive capability can significantly reduce the experimental effort required to optimize the material for specific applications. nih.govrsc.org

Table 2: Multiscale Modeling Approaches for Europium(II) Carbonate

Modeling Scale Technique Predicted Properties/Processes Research Goal
Quantum (Electronic) Density Functional Theory (DFT) Electronic band structure, magnetic moment, reaction energetics, vibrational frequencies Understand fundamental electronic/magnetic properties, guide synthesis
Atomistic (Atomic) Molecular Dynamics (MD) Crystal lattice dynamics, thermal expansion, mechanical moduli, defect formation Predict structural stability and response to temperature and stress
Mesoscopic Kinetic Monte Carlo (kMC) Crystal growth morphology, phase transformation kinetics, surface reactivity Simulate long-term evolution of material structure

Exploration of New Catalytic and Optical Research Paradigms

The unique properties of Eu²⁺ suggest that europium(II) carbonate could be a platform for novel catalytic and optical applications, distinct from its Eu³⁺ counterparts.

In catalysis, the accessible Eu²⁺/Eu³⁺ redox couple could be exploited in reactions involving electron transfer. Europium compounds have been explored for their catalytic properties in various chemical transformations. samaterials.com Future research could investigate EuCO₃ as a potential catalyst or co-catalyst in areas such as selective oxidation, hydrogenation, or environmental remediation processes where redox cycling is crucial. The high surface area of nanocrystalline EuCO₃ could further enhance its catalytic activity. nanorh.com

Optically, while Eu³⁺ is known for its sharp red emission, Eu²⁺ typically exhibits broad-band emission that is highly sensitive to its local coordination environment, with colors ranging from blue to yellow. researchgate.net This tunable emission could be valuable for applications in solid-state lighting as a phosphor material or in optical sensing. mdpi.comresearchgate.net Research will focus on characterizing the photoluminescence and electroluminescence of EuCO₃, understanding the factors that influence its emission wavelength and quantum efficiency, and exploring its potential integration into light-emitting devices.

Understanding Long-Term Environmental Stability and Transformation Mechanisms in Complex Matrices

For any potential application, particularly those involving environmental interfaces like catalysis or sensing, a thorough understanding of the long-term stability and environmental fate of europium(II) carbonate is critical. The susceptibility of Eu²⁺ to oxidation is a primary concern.

Future studies should investigate the transformation of EuCO₃ in various complex matrices, such as aqueous solutions with differing pH and redox conditions, soils, and sediments. Research would focus on identifying the products of transformation (e.g., Eu(OH)₃, Eu₂(CO₃)₃, or adsorbed Eu species) and the kinetics of these processes. ciemat.es The interaction of EuCO₃ with common environmental ligands, such as phosphates, sulfates, and natural organic matter, must also be considered, as these can significantly alter its solubility and mobility. researchgate.net

Advanced analytical techniques, including high-resolution transmission electron microscopy (HR-TEM) coupled with energy-dispersive X-ray spectroscopy (EDS) and synchrotron-based methods, will be essential for characterizing the transformation products at the nanoscale. This knowledge is crucial for assessing the material's lifecycle and ensuring its environmental compatibility.

Q & A

Q. What experimental methodologies are recommended for synthesizing europium(2+) carbonate while maintaining its oxidation state stability?

To stabilize Eu(II) in carbonate synthesis, inert-atmosphere techniques (e.g., glovebox or Schlenk line) are critical due to Eu(II)'s susceptibility to oxidation. Precipitation under CO₂-rich conditions using europium(II) chloride and sodium carbonate in degassed solvents (e.g., deionized water purged with nitrogen) is a common approach. Post-synthesis characterization via X-ray absorption near-edge structure (XANES) spectroscopy or cyclic voltammetry is essential to confirm oxidation state integrity .

Q. How can researchers quantify europium content in carbonate compounds with high accuracy?

Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for quantifying europium content, particularly in rare earth carbonates. For Eu(II)-specific analysis, pre-treatment with reducing agents (e.g., hydroxylamine hydrochloride) can prevent oxidation during sample digestion. Cross-validation using gravimetric methods (e.g., ignition loss measurements) improves reliability, as outlined in GB/T 16484 standards .

Q. What are the best practices for characterizing the crystallographic structure of europium(2+) carbonate?

Powder X-ray diffraction (XRD) paired with Rietveld refinement is recommended for structural analysis. Due to potential polyhedral distortion in europium compounds, high-resolution synchrotron XRD or neutron diffraction may resolve subtle lattice variations. Shannon's revised ionic radii data should guide bond-length predictions, accounting for coordination number and covalency effects .

Advanced Research Questions

Q. How can discrepancies in ionic radius data for europium(2+) be resolved when modeling its carbonate compound properties?

Discrepancies often arise from differences in coordination environments or measurement techniques. Researchers should:

  • Cross-reference Shannon’s ionic radius tables with experimental bond-length data from crystallographic databases.
  • Use bond-valence sum (BVS) analysis to validate site-specific charge distribution.
  • Conduct density functional theory (DFT) simulations to account for covalency and distortion effects, which are critical for Eu(II) systems .

Q. What methodological strategies address oxidation state instability during in situ studies of europium(2+) carbonate?

  • Employ operando XANES or Mössbauer spectroscopy to monitor oxidation state changes under reactive conditions.
  • Use electrochemical cells with solid-state electrolytes to isolate Eu(II) from atmospheric oxygen during dynamic studies.
  • Pair thermogravimetric analysis (TGA) with mass spectrometry to track CO₂ release and correlate it with phase transitions .

Q. How can researchers ensure interoperability of europium(2+) carbonate data across academic and regulatory platforms?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by:

  • Depositing raw datasets in repositories like Zenodo or the EU Common Data Platform for Chemicals, using standardized metadata templates.
  • Aligning experimental protocols with regulatory frameworks (e.g., REACH) for data submission, including details on synthesis conditions, purity, and analytical methods .

Q. What advanced techniques are suitable for probing europium(2+) carbonate’s role in bio-inspired systems (e.g., calcium flux analogs)?

  • Fluorescence lifetime imaging microscopy (FLIM) with Eu(II)-specific probes to mimic Ca²⁺ signaling in plant or microbial systems.
  • Cryo-electron microscopy (cryo-EM) to study europium-carbonate interactions at cellular interfaces, leveraging Eu(II)’s luminescent properties for real-time tracking .

Q. How should contradictory data on europium(2+) carbonate’s solubility product (Ksp) be critically evaluated?

  • Compare experimental conditions (pH, ionic strength, temperature) across studies using speciation software (e.g., PHREEQC).
  • Replicate measurements under controlled atmospheres to rule out oxidation artifacts.
  • Apply error-propagation analysis to identify methodological uncertainties, particularly in potentiometric titrations or ICP-MS calibration .

Data Management and Reproducibility

Q. What documentation standards are essential for replicating europium(2+) carbonate studies?

  • Detail synthesis parameters (precursor concentrations, reaction time, atmosphere).
  • Report instrument calibration protocols (e.g., XRD angle correction, ICP-MS detection limits).
  • Archive raw data and code for computational models in open-access repositories, citing unique digital object identifiers (DOIs) .

Q. How can researchers leverage the EU Common Data Platform for Chemicals to enhance collaborative studies on europium compounds?

  • Submit datasets to the platform’s structured workflows, including metadata on experimental design and quality control.
  • Utilize the platform’s harmonized datasets to benchmark results against regulatory assessments or prior academic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.